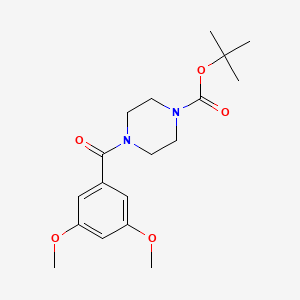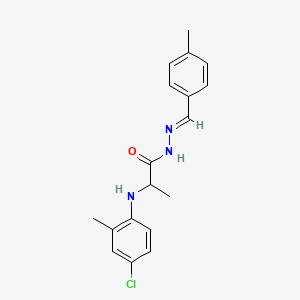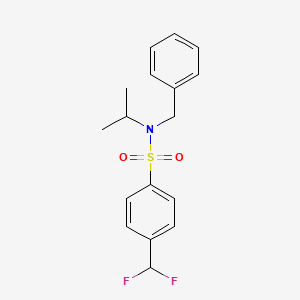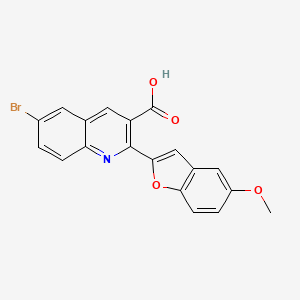
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a 3,5-dimethoxybenzoyl moiety. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate typically involves the reaction of 3,5-dimethoxybenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and real-time monitoring can ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxybenzyl alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate biological activity. The 3,5-dimethoxybenzoyl moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(3,4-dimethoxybenzoyl)-1-piperazinecarboxylate
- Tert-butyl 4-(3,5-dimethoxyphenyl)-1-piperazinecarboxylate
- Tert-butyl 4-(3,5-dimethoxybenzyl)-1-piperazinecarboxylate
Uniqueness
Tert-butyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate is unique due to its specific substitution pattern on the benzoyl moiety, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl ester and piperazine functionalities provides a versatile scaffold for further chemical modifications and applications.
Eigenschaften
Molekularformel |
C18H26N2O5 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3,5-dimethoxybenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(22)20-8-6-19(7-9-20)16(21)13-10-14(23-4)12-15(11-13)24-5/h10-12H,6-9H2,1-5H3 |
InChI-Schlüssel |
AVFHXBPBYLUNCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-(Difluoromethyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B13372798.png)
![5-imino-6-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13372807.png)

![8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372810.png)
![6-[(4-chlorophenoxy)methyl]-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372816.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![1,3-Benzodioxol-5-yl [6-(2-thienyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]methyl ether](/img/structure/B13372828.png)
![N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
![Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13372838.png)
![N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide](/img/structure/B13372841.png)

![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372848.png)

![3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372852.png)
